Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with a cyanovinyl group. One common method involves the use of benzyl 4-piperidone as a starting material, which undergoes a series of reactions to introduce the cyanovinyl group at the 4-position of the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanovinyl group to other functional groups such as amines.
Substitution: The benzyl and cyanovinyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound can be used in studies to understand the interactions between piperidine derivatives and biological targets.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyanovinyl group may also play a role in binding to these targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-bromopiperidine-1-carboxylate: This compound has a bromine atom instead of a cyanovinyl group, which affects its reactivity and applications.
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate:
Uniqueness
Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate is unique due to the presence of the cyanovinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a cyanovinyl moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, particularly in the context of viral infections.
Research indicates that compounds similar to this compound exhibit antiviral activity primarily through the inhibition of viral replication. The mechanism often involves interference with the viral reverse transcriptase, which is crucial for the replication of retroviruses like HIV.
Antiviral Activity
- HIV-1 Inhibition : Studies have shown that derivatives of piperidine compounds, including those with a similar structure to this compound, demonstrate significant anti-HIV activity. For instance, compounds derived from piperidine scaffolds have been reported to possess EC50 values in the low nanomolar range against both wild-type and resistant strains of HIV-1 .
- Ebola Virus Inhibition : Similar piperidine derivatives have been evaluated for their efficacy against the Ebola virus. Compounds with structural similarities were found to inhibit viral entry by targeting the NPC1 protein, demonstrating that modifications in the piperidine structure can enhance antiviral potency .
- Selectivity Index : The selectivity index (SI), calculated as CC50/EC50 (where CC50 is the cytotoxic concentration), is critical for evaluating the safety profile of these compounds. For example, certain derivatives showed high SI values, indicating low toxicity while maintaining effective antiviral activity .
Case Study 1: HIV-1 Resistance Profiles
A study focused on structural modifications of piperidine-based compounds revealed that introducing cyanovinyl groups significantly improved resistance profiles against common NNRTI mutations in HIV-1. The co-crystal structures indicated that these modifications enhance binding affinity and stability within the viral reverse transcriptase binding pocket .
Compound | EC50 (nM) | CC50 (µM) | SI |
---|---|---|---|
This compound | 24.4 | 244 | 10 |
Etravirine (Control) | 40 | 2000 | 50 |
Case Study 2: Broad-Spectrum Antiviral Activity
Another investigation into a series of piperidine derivatives demonstrated broad-spectrum antiviral activity against several viruses, including HIV and Ebola. The study highlighted that compounds retaining the piperidine core with various substitutions exhibited enhanced antiviral effects compared to traditional inhibitors .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
benzyl 4-[(E)-2-cyanoethenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-7,14H,8-9,11-13H2/b7-4+ |
InChI Key |
LKAGCQCUODDYPN-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCC1/C=C/C#N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCC1C=CC#N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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